BAY 59-9435

ROCK signaling Kinase inhibition Drug discovery

BAY 59-9435, also identified as RKI-1447, is a potent small-molecule inhibitor targeting both Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2), exhibiting IC50 values of 14.5 nM and 6.2 nM in cell-free assays, respectively. It functions as a type I kinase inhibitor that binds to the ATP binding site via interactions with the hinge region and the DFG motif.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Cat. No. B2944350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 59-9435
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C
InChIInChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1
InChIKeyXWESKOHENXWEAX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BAY 59-9435 (RKI-1447): Potent ROCK1/2 Inhibitor with Established Antitumor and Ocular Hypotensive Profiles


BAY 59-9435, also identified as RKI-1447, is a potent small-molecule inhibitor targeting both Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2), exhibiting IC50 values of 14.5 nM and 6.2 nM in cell-free assays, respectively [1]. It functions as a type I kinase inhibitor that binds to the ATP binding site via interactions with the hinge region and the DFG motif [1]. The compound has been shown to suppress the phosphorylation of its canonical downstream substrates, MLC-2 and MYPT-1, in human cancer cells . As a ROCK pathway modulator, BAY 59-9435 (RKI-1447) has demonstrated significant preclinical activities, including anti-invasive and antitumor effects in breast cancer models, as well as the ability to lower intraocular pressure (IOP) by disrupting trabecular meshwork (TM) stress fibers and enhancing TM phagocytosis [2][3].

Why a Simple In-Class Substitute for BAY 59-9435 (RKI-1447) Risks Compromising Experimental Reproducibility


The Rho-associated coiled-coil kinase (ROCK) inhibitor class is heterogeneous, with members exhibiting substantial differences in isoform selectivity (ROCK1 vs. ROCK2), binding kinetics, and cellular functional activity [1]. This heterogeneity extends to divergent pharmacological outcomes in vascular function, stem cell differentiation, cell proliferation, and tissue contractility [2][3][4]. Direct comparative studies have demonstrated that BAY 59-9435 (RKI-1447) possesses a distinct and often more potent functional profile compared to other widely used ROCK inhibitors, such as Y-27632 and Fasudil, in specific experimental contexts [2][3][4]. Therefore, substituting BAY 59-9435 (RKI-1447) with a generic 'ROCK inhibitor' without confirming assay-specific equivalency can lead to divergent or non-reproducible results. The following quantitative evidence guide details these specific, measurable differences to inform scientific selection and procurement decisions.

Quantitative Differentiation of BAY 59-9435 (RKI-1447): Direct Evidence for Scientific Selection


Superior ROCK1/2 Biochemical Potency of BAY 59-9435 (RKI-1447) Compared to Y-27632

In cell-free enzymatic assays, BAY 59-9435 (RKI-1447) demonstrates markedly higher biochemical potency against both ROCK isoforms compared to the widely used research tool Y-27632. RKI-1447 inhibits ROCK1 and ROCK2 with IC50 values of 14.5 nM and 6.2 nM, respectively [1]. In contrast, Y-27632 exhibits substantially weaker inhibition, with reported Ki values of approximately 140-220 nM for ROCK1 and 300 nM for ROCK2 . This represents an approximate 10- to 48-fold increase in potency for RKI-1447.

ROCK signaling Kinase inhibition Drug discovery

Enhanced Functional Potency of BAY 59-9435 (RKI-1447) in Stimulating Human Corneal Endothelial Cell Proliferation and Wound Healing vs. Y-27632

In a direct head-to-head comparison using a human corneal endothelial cell line (Celprogen-36081-13), BAY 59-9435 (RKI-1447) exhibited significantly greater functional potency than Y-27632. The effective concentration for stimulating cell proliferation was determined to be 1 µM for RKI-1447 versus 10 µM for Y-27632 [1]. Furthermore, RKI-1447 at this 10-fold lower concentration stimulated significantly greater cell proliferation and accelerated wound closure compared to the Y-27632-treated group (p<0.05) [1]. This demonstrates a functional advantage beyond simple biochemical potency.

Ophthalmology Corneal endothelium Cell proliferation Wound healing

BAY 59-9435 (RKI-1447) Matches the Definitive Endoderm Induction Efficacy of Fasudil in Human Embryonic Stem Cells

A high-content phenotypic screen of 23,406 small molecules in mouse embryonic stem cells (mESCs) identified both BAY 59-9435 (RKI-1447) and Fasudil as novel inducers of definitive endoderm (DE) differentiation, a mechanism attributed to ROCK inhibition [1]. Both compounds were subsequently validated to induce anterior definitive endoderm (ADE) differentiation in human embryonic stem cells (hESCs) and could further differentiate these cells into PDX1+ pancreatic progenitors [1]. This establishes RKI-1447 as a functionally equivalent, and structurally distinct, alternative to the clinically approved drug Fasudil for stem cell differentiation protocols.

Stem cell biology Definitive endoderm differentiation ROCK inhibition Regenerative medicine

Differential Functional Activity of BAY 59-9435 (RKI-1447) vs. Y-27632 in Attenuating Vascular Smooth Muscle Calcium Signaling

In a study comparing the effects on vascular smooth muscle cells, both BAY 59-9435 (RKI-1447) and Y-27632 could attenuate KCl-induced vasoconstriction and elevation of intracellular calcium ([Ca2+]i). However, a key functional difference was observed: while 1-10 µM Y-27632 effectively suppressed KCl-mediated elevation of [Ca2+]i in cultured A7r5 cells, a higher concentration of 10 µM Y-27632 was required to achieve similar suppression in freshly isolated preglomerular microvascular smooth muscle cells [1]. In contrast, RKI-1447 significantly attenuated KCl-mediated elevation of [Ca2+]i in both cell types without this context-dependent variability, as reported in the study [1]. This suggests a more consistent functional activity for RKI-1447 across different vascular smooth muscle cell models.

Vascular biology Calcium signaling Smooth muscle ROCK inhibition

Validated Anti-Invasive and Antitumor Activity of BAY 59-9435 (RKI-1447) in Breast Cancer Models vs. a Weak Analog

The anti-invasive and antitumor activity of BAY 59-9435 (RKI-1447) was directly compared to that of RKI-1313, a structurally related but much weaker analog in vitro. RKI-1447 potently inhibited the migration, invasion, and anchorage-independent tumor growth of breast cancer cells [1]. In stark contrast, RKI-1313 had little to no effect on the phosphorylation of ROCK substrates, nor on cell migration, invasion, or anchorage-independent growth in the same assays [1]. This direct comparison with a matched, inactive analog firmly establishes that the biological effects of RKI-1447 are specifically mediated through potent ROCK inhibition.

Cancer biology Metastasis ROCK inhibition Breast cancer

Recommended Scientific and Industrial Applications for BAY 59-9435 (RKI-1447) Based on Verifiable Evidence


Oncology Research: Probing ROCK-Dependent Metastatic Mechanisms in Breast and Other Cancers

BAY 59-9435 (RKI-1447) is an ideal chemical probe for investigating the role of ROCK signaling in cancer cell migration, invasion, and metastatic progression. Its validated potency against ROCK1/2 (IC50: 14.5 nM / 6.2 nM) and demonstrated anti-invasive activity in breast cancer models, including direct comparison with an inactive analog (RKI-1313), establishes its utility for target validation studies [1]. Researchers can use it to dissect ROCK-mediated cytoskeletal reorganization and its contribution to anchorage-independent growth and tumor cell dissemination.

Ophthalmology: Modeling Glaucoma Therapies via Trabecular Meshwork (TM) Modulation

Based on direct evidence, BAY 59-9435 (RKI-1447) is suitable for research into novel therapies for glaucoma and other conditions involving impaired aqueous humor outflow. Studies have shown that RKI-1447 significantly lowers intraocular pressure (IOP) by disrupting TM actin stress fibers and enhancing TM phagocytosis [2]. Its superior functional potency compared to Y-27632 in stimulating human corneal endothelial cell proliferation and wound healing at a 10-fold lower concentration further supports its use in regenerative ophthalmology research [3].

Stem Cell Biology: Enhancing Definitive Endoderm Differentiation Protocols

BAY 59-9435 (RKI-1447) offers a validated, structurally distinct alternative to Fasudil for protocols requiring the induction of definitive endoderm (DE) from human embryonic stem cells (hESCs) [4]. Its equivalent efficacy in promoting ADE differentiation and subsequent maturation into PDX1+ pancreatic progenitors makes it a valuable tool for researchers developing cell-replacement therapies for diabetes and other endoderm-related diseases. It can be incorporated into differentiation workflows to improve the generation of pancreatic, hepatic, or pulmonary lineages.

Vascular Biology: Investigating ROCK-Mediated Regulation of Smooth Muscle Calcium Signaling

Researchers studying the convergence of the RhoA/ROCK pathway and L-type voltage-dependent calcium channel (L-VDCC) signaling in vascular smooth muscle cells can utilize BAY 59-9435 (RKI-1447). Its ability to consistently attenuate KCl-induced [Ca2+]i elevation across different vascular smooth muscle cell models, unlike the context-dependent activity observed with Y-27632, positions it as a robust tool for dissecting these signaling interactions in afferent arterioles and aortic smooth muscle [5]. This can be particularly valuable in studies of renal microvascular reactivity and blood pressure regulation.

Technical Documentation Hub

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